

# D3S-001 next-generation KRAS G12C inhibitor preclinical clinical data

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**Compound Focus: KRAS G12C inhibitor 43**

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## Preclinical & Clinical Data Comparison

The following tables compare the quantitative performance of D3S-001 against first-generation KRAS G12C inhibitors.

**Table 1: Precellular and Cellular Potency** This data is primarily derived from *in vitro* assays, demonstrating the foundational potency of D3S-001 [1].

Inhibitor	Biochemical Covalent Potency (IC50)	Cellular Active KRAS G12C Depletion (IC50)
D3S-001	Not explicitly stated (Highly potent)	0.6 nmol/L [1]
Sotorasib (AMG510)	Not explicitly stated	35 nmol/L [1]
Adagrasib (MRTX849)	Not explicitly stated	78 nmol/L [1]
ARS-1620	Not explicitly stated	692 nmol/L [1]
ARS-853	Not explicitly stated	5899 nmol/L [1]

**Table 2: Clinical Efficacy** This data comes from ongoing clinical trials (NCT05410145), showing the translation of preclinical potency into patient benefit [2] [3].

Tumor Type & Patient Population	D3S-001 (ORR/DCR)	Sotorasib (ORR/DCR)	Adagrasib (ORR/DCR)
NSCLC (G12Ci-naïve)	66.7% ORR [2] [3]	37.1% ORR (CodeBreak 100) [4]	43% ORR (KRYSTAL-1) [1]
CRC (G12Ci-naïve)	88.9% ORR [2] [3]	~10-20% ORR [1]	Similar modest activity [1]
PDAC (G12Ci-naïve)	75.0% ORR (n=4) [2] [3]	Information missing	Information missing
NSCLC (Post-G12Ci)	30.0% ORR / 80.0% DCR [2] [3]	Information missing	Information missing

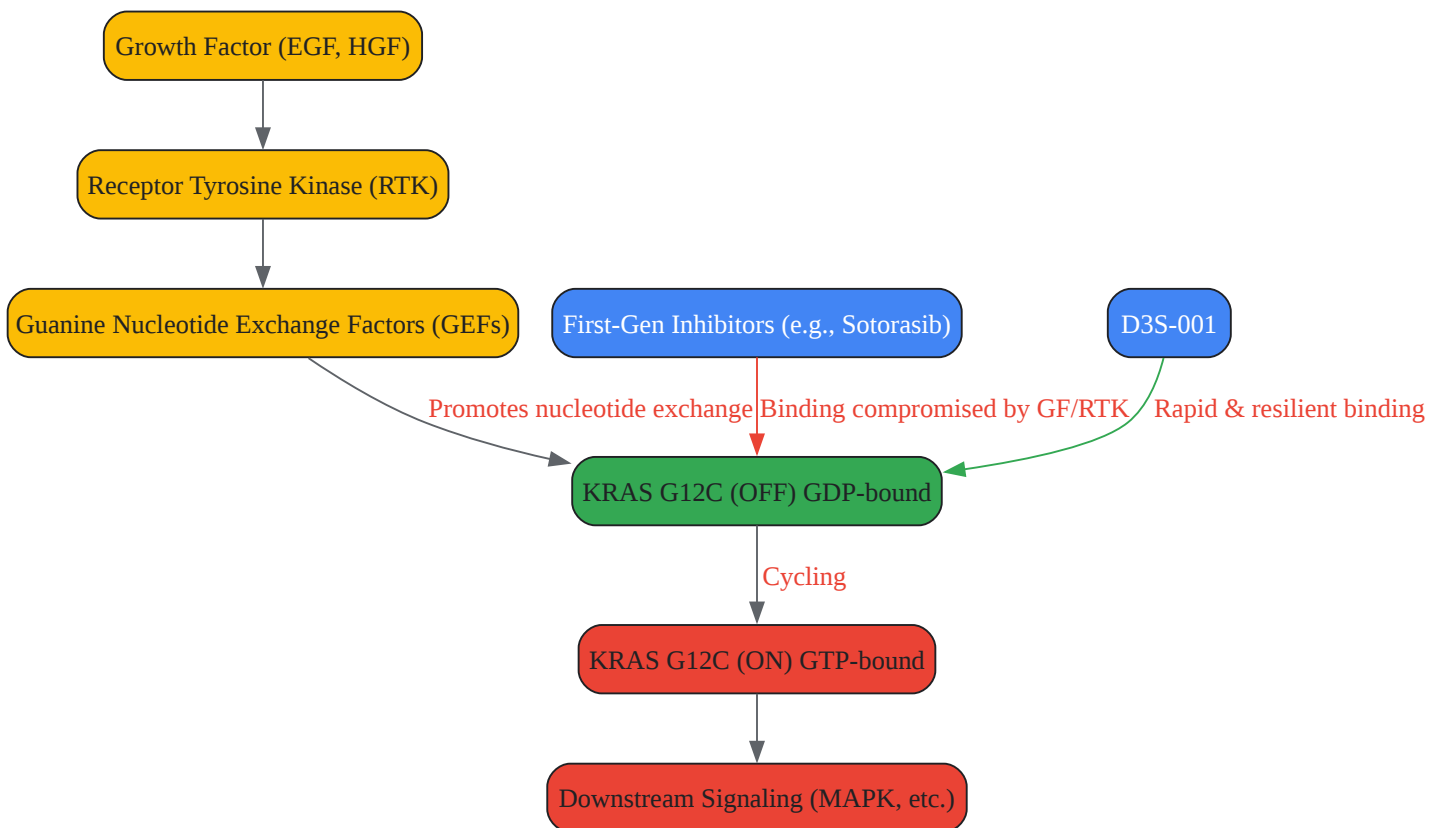
## Key Experimental Protocols

The compelling data for D3S-001 is generated through specific, robust experimental methods.

- Cellular Active KRAS G12C Depletion Assay (IC50):** This experiment measures the inhibitor's ability to reduce levels of GTP-bound, active KRAS G12C in cancer cells. The NCI-H358 NSCLC cell line (harboring KRAS G12C mutation) is treated with serial dilutions of the inhibitor for 2 hours. The cellular GTP-bound KRAS G12C levels are detected using an active RAS-binding domain pull-down method, followed by KRAS immunoblotting and quantification of chemiluminescence intensity to calculate the IC50 value [1].
- Target Engagement Kinetics under Growth Factor Stimulation:** This assay evaluates the inhibitor's resilience to a key resistance mechanism. Cells are treated with inhibitors in the presence of growth factors like Epithelial Growth Factor (EGF) or Hepatocyte Growth Factor (HGF). The ability of each inhibitor to still engage the target and deplete active KRAS G12C is then measured and compared, demonstrating D3S-001's unique profile of being nearly unaffected by this stimulation [1].
- Clinical Trial Design (NCT05410145):** The clinical data comes from an ongoing global Phase 1/2 study. The primary endpoints for the Phase 1 portion were safety and determination of the maximum tolerated dose. Secondary endpoints included pharmacokinetics, confirmed Objective Response Rate (ORR) per RECIST criteria, and Disease Control Rate (DCR) [2].

## KRAS G12C Inhibitor Mechanism

The diagram below illustrates the fundamental mechanism of KRAS G12C inhibitors and the key differentiator for D3S-001.



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Based on the available evidence, D3S-001 represents a significant step forward in targeting KRAS G12C. Its rapid and resilient target engagement profile addresses a core vulnerability of first-generation drugs.

- **For research and development professionals**, the key takeaway is that **potency and kinetics of target engagement** are critical parameters for evaluating the potential of KRAS G12C inhibitors, as

they directly impact the ability to overcome nucleotide cycling and growth factor-mediated resistance.

- The promising clinical activity in patients resistant to prior KRAS G12C therapy suggests D3S-001 can overcome certain acquired resistance mechanisms, making it a compelling candidate for later-line treatment and a backbone for future combination therapies [2] [3].

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## References

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